N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE is a complex organic compound that features a pyrimidine ring, an indole moiety, and a diphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting malonate with formamide and an alkali metal alkoxide at elevated temperatures.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reactions: The final compound is formed by coupling the pyrimidine and indole moieties with the diphenylacetyl group using suitable coupling agents and reaction conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE shares structural similarities with other pyrimidine and indole derivatives, such as:
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE
Uniqueness:
- The unique combination of the pyrimidine, indole, and diphenylacetyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H30N6O |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C31H30N6O/c1-21-19-22(2)35-31(34-21)37-30(32-18-17-25-20-33-27-16-10-9-15-26(25)27)36-29(38)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,19-20,28,33H,17-18H2,1-2H3,(H2,32,34,35,36,37,38) |
InChI Key |
WFAFUIWGHSNXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.